molecular formula C17H16N4O3 B11570959 7-Benzyl-1,3-dimethyl-8-prop-2-ynoxypurine-2,6-dione CAS No. 304871-46-3

7-Benzyl-1,3-dimethyl-8-prop-2-ynoxypurine-2,6-dione

Cat. No.: B11570959
CAS No.: 304871-46-3
M. Wt: 324.33 g/mol
InChI Key: VBJQUJLGWJDVMS-UHFFFAOYSA-N
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Description

7-Benzyl-1,3-dimethyl-8-prop-2-ynoxypurine-2,6-dione is a synthetic organic compound with the molecular formula C17H16N4O2. It belongs to the class of purine derivatives and is characterized by its unique structure, which includes a benzyl group, two methyl groups, and a prop-2-ynoxy group attached to a purine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-1,3-dimethyl-8-prop-2-ynoxypurine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of 1,3-dimethylxanthine with benzyl bromide to introduce the benzyl group. This is followed by the introduction of the prop-2-ynoxy group through a nucleophilic substitution reaction using propargyl bromide. The reaction conditions often require the use of strong bases such as potassium carbonate and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-1,3-dimethyl-8-prop-2-ynoxypurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or prop-2-ynoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Propargyl bromide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

7-Benzyl-1,3-dimethyl-8-prop-2-ynoxypurine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphodiesterases.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 7-Benzyl-1,3-dimethyl-8-prop-2-ynoxypurine-2,6-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, such as phosphodiesterases, by binding to their active sites. This inhibition can lead to an increase in intracellular cyclic AMP levels, resulting in various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylxanthine: A precursor in the synthesis of 7-Benzyl-1,3-dimethyl-8-prop-2-ynoxypurine-2,6-dione.

    7-Benzyl-1,3-dimethylxanthine: Similar structure but lacks the prop-2-ynoxy group.

    8-Prop-2-ynoxy-1,3-dimethylxanthine: Similar structure but lacks the benzyl group.

Uniqueness

This compound is unique due to the presence of both the benzyl and prop-2-ynoxy groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

CAS No.

304871-46-3

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

7-benzyl-1,3-dimethyl-8-prop-2-ynoxypurine-2,6-dione

InChI

InChI=1S/C17H16N4O3/c1-4-10-24-16-18-14-13(15(22)20(3)17(23)19(14)2)21(16)11-12-8-6-5-7-9-12/h1,5-9H,10-11H2,2-3H3

InChI Key

VBJQUJLGWJDVMS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OCC#C)CC3=CC=CC=C3

solubility

8.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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